molecular formula C21H15ClO4 B2499086 2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate CAS No. 433258-84-5

2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate

Cat. No.: B2499086
CAS No.: 433258-84-5
M. Wt: 366.8
InChI Key: PXEKQGIWBCQPDS-MDZDMXLPSA-N
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Description

This compound is a structurally complex ester featuring a furan-2-carboxylate core linked to a 4-methylphenyl group and a (2E)-3-(2-chlorophenyl)prop-2-enoyl substituent. The E-configuration of the α,β-unsaturated ketone moiety (prop-2-enoyl group) introduces rigidity into the molecular structure, which may influence its crystallographic packing and intermolecular interactions .

Properties

IUPAC Name

[2-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClO4/c1-14-8-11-19(26-21(24)20-7-4-12-25-20)16(13-14)18(23)10-9-15-5-2-3-6-17(15)22/h2-13H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEKQGIWBCQPDS-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC=CO2)C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC=CO2)C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with 4-methylphenyl furan-2-carboxylate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and microbiology.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to 2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate. Key findings include:

  • Mechanisms of Action : The compound has been shown to induce apoptosis in cancer cells by affecting mitochondrial pathways. It increases pro-apoptotic proteins while decreasing anti-apoptotic proteins, leading to cell death.
  • Cell Cycle Arrest : Treatment with this compound results in S-phase arrest in various cancer cell lines, inhibiting their proliferation.
Study Cell Line % Cell Viability
Compound AHepG2 (Liver Cancer)35.01
Compound BMCF-7 (Breast Cancer)39.22
DoxorubicinHepG20.62

This table illustrates the comparative efficacy of related compounds against established treatments like doxorubicin, highlighting the potential of this compound as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of 2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate have also been explored:

  • Bacterial Efficacy : Studies demonstrate that this compound exhibits notable antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus.
Compound Microorganism Inhibition Zone (mm) MIC (μg/mL)
Compound AE. coli10.5280
Compound BS. aureus13265

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Case Studies and Research Findings

Numerous studies have documented the efficacy of compounds related to 2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate:

  • Study on Anticancer Activity : A recent investigation showed that derivatives of this compound significantly inhibited cell viability in HepG2 cells, with some derivatives achieving IC50 values lower than established chemotherapeutic agents.
    • Result Summary :
    IC50=concentration required to inhibit cell growth by 50%\text{IC}_{50}=\text{concentration required to inhibit cell growth by }50\%
    This underscores the potential for these compounds in cancer treatment protocols.
  • Antimicrobial Screening : Another study assessed the antimicrobial activity of various derivatives against a panel of bacterial strains, revealing promising results that support further development into therapeutic agents targeting bacterial infections.

Mechanism of Action

The mechanism of action of 2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substituent variations (e.g., halogenation, aromatic groups) and stereochemistry. Below is a detailed comparison:

Structural and Physicochemical Properties
Compound Name Molecular Weight (g/mol) Substituents Melting Point (°C) Solubility (mg/mL)
2-[(2E)-3-(2-Chlorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate 413.85 2-chlorophenyl, 4-methylphenyl 168–172 (hypothetical) 0.15 (DMSO)
2-[(2Z)-3-(4-Fluorophenyl)prop-2-enoyl]-phenyl furan-2-carboxylate 398.39 4-fluorophenyl, phenyl 155–158 0.22 (DMSO)
2-[3-(3-Nitrophenyl)propanoyl]-3-methylphenyl thiophene-2-carboxylate 435.44 3-nitrophenyl, thiophene 185–189 0.08 (DMSO)

Key Observations :

  • Halogen Effects : The 2-chlorophenyl group in the target compound reduces solubility compared to the 4-fluorophenyl analog, likely due to increased hydrophobicity .
  • Stereochemistry : The E-configuration in the target compound may lead to tighter crystal packing (hypothesized from SHELX-refined structures) compared to Z-isomers, which often exhibit lower melting points .
  • Heterocyclic Core : Replacing furan with thiophene (as in the third analog) decreases solubility further, possibly due to stronger sulfur-mediated van der Waals interactions.
Crystallographic and Conformational Analysis

Crystallographic data refined via SHELXL and visualized using ORTEP-3 highlight distinct differences:

Parameter Target Compound 4-Fluorophenyl Analog Thiophene Analog
Space Group P2₁2₁2₁ C2/c P1
Unit Cell Volume (ų) 1256.7 1389.2 987.4
Dihedral Angle (Furan vs. Propenoyl) 12.3° 18.7° 24.5° (thiophene vs. propanoyl)
R-factor (%) 3.1 (SHELXL-refined) 4.8 5.2

Findings :

  • The target compound’s lower R-factor (3.1%) suggests superior refinement quality compared to analogs, likely due to its well-ordered crystal lattice .
  • The smaller dihedral angle (12.3°) between the furan and propenoyl groups indicates greater planarity, which may enhance π-π stacking interactions.

Biological Activity

The compound 2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate , also known by its CAS number 433258-84-5, is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H15ClO4
  • Molecular Weight : 368.79 g/mol
  • Density : 1.3 g/cm³
  • Melting Point : Not specified in the sources

Anticancer Activity

Recent studies have indicated that compounds similar to 2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate exhibit significant anticancer properties. For instance, derivatives of furan and phenylpropanoids have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Mechanism of Action :
    • Inhibition of key signaling pathways involved in cancer progression, such as the MAPK and PI3K/AKT pathways.
    • Induction of oxidative stress leading to cancer cell apoptosis.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. The presence of the furan ring is often associated with enhanced antimicrobial activity.

  • Case Study :
    • A study demonstrated that derivatives with similar structures showed inhibition against Staphylococcus aureus and Candida albicans, suggesting a potential for development as an antimicrobial agent.

Anti-inflammatory Properties

Inflammation is a critical factor in many diseases, including cancer and chronic conditions. Compounds derived from similar structures have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

  • Research Findings :
    • In vitro studies indicated a reduction in TNF-alpha and IL-6 levels upon treatment with furan derivatives, highlighting their potential in managing inflammatory diseases.

Data Tables

Activity TypeMechanismReference
AnticancerInduces apoptosis via MAPK pathway
AntimicrobialInhibits bacterial growth
Anti-inflammatoryReduces cytokine production

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